Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate
Overview
Description
“Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate” is a chemical compound with the molecular formula C15H25NO6 . It is also known by other names such as “®-diethyl 2- (1- (tert-butoxycarbonyl)pyrrolidin-3-yl)malonate” and "Propanedioic acid, 2- [ (3R)-1- [ (1,1-dimethylethoxy)carbonyl]-3-pyrrolidinyl]-, 1,3-diethyl ester" .
Molecular Structure Analysis
The molecular structure of “Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate” is represented by the formula C15H25NO6 . This indicates that the molecule is composed of 15 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of “Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate” include a molecular weight of 315.362, a density of 1.1±0.1 g/cm3, a boiling point of 371.2±12.0 °C at 760 mmHg, and a flash point of 178.3±19.6 °C . The melting point is not available .Scientific Research Applications
Fluorination of α-Hydroxyesters
Diethyl 2-alkyl-2-hydroxymalonates, including diethyl 2-[(1-tert-butoxycarbonyl)azetidin-3-yl]malonate, react with DAST primarily at the ester carbonyl. This reaction has been utilized in the synthesis of polyfluorinated indoles, highlighting its potential in creating complex fluorinated compounds (Lepri et al., 2015).
Synthesis of Diethyl (2S,3R)‐2‐(N‐tert‐butoxycarbonyl)amino‐ 3‐Hydroxysuccinate
This chemical serves as an intermediate in the synthesis of diethyl (2S,3R)-2-(N-tert-butoxycarbonyl)amino-3-hydroxysuccinate, a compound with potential applications in stereoselective reactions and the creation of complex organic structures (Saitô et al., 2003).
T-Butoxycarbonylating Reagents
In peptide chemistry, diethyl (t-butoxycarbonyloxyimino)malonate is used for preparing t-butoxycarbonylamino acids, highlighting its role in peptide synthesis and modification (Itoh et al., 1977).
Synthesis of Diethyl [2-(phenylthio) ethyl]Malonate
Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate is involved in the synthesis of diethyl [2-(phenylthio)ethyl]malonate, which has applications in creating sulfur-containing organic compounds (Yu Ya-xi, 2015).
Synthesis of Novel Heterocyclic Amino Acids
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, a novel heterocyclic amino acid, is synthesized using this compound, demonstrating its utility in creating new amino acid derivatives (Dzedulionytė et al., 2021).
Diethyl 2-(2-chloronicotinoyl)malonate Synthesis
This chemical is pivotal in synthesizing diethyl 2-(2-chloronicotinoyl)malonate, an intermediate in small molecule anticancer drugs, underlining its significance in medicinal chemistry (Xiong et al., 2018).
properties
IUPAC Name |
diethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-6-20-12(17)11(13(18)21-7-2)10-8-16(9-10)14(19)22-15(3,4)5/h10-11H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCLYNBSLIGGFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CN(C1)C(=O)OC(C)(C)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473874 | |
Record name | Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate | |
CAS RN |
183062-95-5 | |
Record name | Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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